molecular formula C14H10ClIN2O4 B4225653 2-chloro-5-iodo-N-(4-methoxy-3-nitrophenyl)benzamide

2-chloro-5-iodo-N-(4-methoxy-3-nitrophenyl)benzamide

Cat. No. B4225653
M. Wt: 432.60 g/mol
InChI Key: IATCUBWTAJHWJE-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-(4-methoxy-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CI-MPRB and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of CI-MPRB involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine-binding site of tubulin, leading to the destabilization of microtubules and the disruption of the mitotic spindle. This ultimately leads to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
CI-MPRB has been found to exhibit potent biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. It has also shown promising results in inhibiting tumor growth and metastasis in various animal models. Additionally, CI-MPRB has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using CI-MPRB in lab experiments include its potent anticancer activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using CI-MPRB include its complex synthesis method, which may limit its availability and scalability for large-scale experiments.

Future Directions

There are several future directions for the research and development of CI-MPRB. These include the optimization of the synthesis method to improve its scalability and availability, the evaluation of its efficacy and safety in preclinical and clinical trials, the investigation of its potential applications in combination therapy with other anticancer drugs, and the exploration of its mechanism of action at the molecular level.
Conclusion:
CI-MPRB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. Its potent anticancer activity, low toxicity, and high selectivity towards cancer cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its synthesis method, evaluate its efficacy and safety in preclinical and clinical trials, and explore its potential applications in combination therapy and its mechanism of action at the molecular level.

Scientific Research Applications

CI-MPRB has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CI-MPRB has also shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-chloro-5-iodo-N-(4-methoxy-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O4/c1-22-13-5-3-9(7-12(13)18(20)21)17-14(19)10-6-8(16)2-4-11(10)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATCUBWTAJHWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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